molecular formula C10H12N2O3 B12829248 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one

4-(3,4-Dihydroxybenzyl)imidazolidin-2-one

Cat. No.: B12829248
M. Wt: 208.21 g/mol
InChI Key: WMIDITQGOYESOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 20-1724 , belongs to the class of organic compounds called anisoles . Anisoles contain a methoxybenzene or a derivative thereof . This compound has garnered interest due to its role as a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor.

Preparation Methods

Synthetic Routes::

    Ring Expansion Reaction: Enantiomerically pure imidazolidin-2-one-4-carboxylates can be synthesized in a one-step, efficient manner using a Lewis acid-catalyzed ring expansion reaction.

Industrial Production Methods:: Unfortunately, specific industrial production methods for 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one are not widely documented. Research primarily focuses on its pharmacological applications.

Chemical Reactions Analysis

Reactions::

Scientific Research Applications

4-(3,4-Dihydroxybenzyl)imidazolidin-2-one finds applications in various fields:

    Chemistry: As a tool to study cyclic nucleotide signaling.

    Biology: Investigating cAMP-dependent processes.

    Medicine: Potential therapeutic implications due to its cAMP-modulating effects.

    Industry: Limited information, but its unique properties may inspire further research.

Mechanism of Action

    Molecular Targets: It interacts with cAMP phosphodiesterase, affecting intracellular cAMP levels.

    Pathways Involved: Modulation of cAMP signaling cascades.

Comparison with Similar Compounds

While 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one stands out for its unique properties, similar compounds include:

    3-Isobutyl-1-methylxanthine: Another cAMP phosphodiesterase inhibitor.

    8-(4-Chlorophenylthio)adenosine 3’,5’-cyclic monophosphate sodium salt: A related cyclic nucleotide derivative.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-[(3,4-dihydroxyphenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C10H12N2O3/c13-8-2-1-6(4-9(8)14)3-7-5-11-10(15)12-7/h1-2,4,7,13-14H,3,5H2,(H2,11,12,15)

InChI Key

WMIDITQGOYESOS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.